(5-Chloro-2-methoxyphenyl)urea
Description
Contextualizing Aryl Urea (B33335) Scaffolds in Modern Organic and Medicinal Chemistry Research
Aryl urea derivatives are a class of organic compounds that have garnered significant interest from medicinal chemists for their diverse biological activities. researchgate.nethilarispublisher.com The urea functional group is a key structural motif capable of forming multiple stable hydrogen bonds with biological targets such as proteins and enzymes, which is crucial for eliciting specific biological responses and modulating drug potency. nih.gov This ability to form strong and directional interactions has made the aryl urea scaffold a "privileged structure" in drug design. chemicaljournal.in
The versatility of the aryl urea moiety allows for its incorporation into a wide range of molecular architectures, leading to compounds with various pharmacological properties. hilarispublisher.com Research has demonstrated that aryl urea derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. researchgate.nethilarispublisher.com For instance, the diaryl urea derivative Sorafenib is a multi-protein kinase inhibitor used in cancer therapy. researchgate.net The adaptability of the aryl urea scaffold allows chemists to systematically modify its structure to optimize drug-like properties, enhance efficacy, and reduce toxicity. researchgate.net This makes it a valuable component in the design of new therapeutic agents for a multitude of diseases. hilarispublisher.comchemicaljournal.in
Historical Trajectories and Evolution of Synthetic Strategies for Urea Derivatives
The history of urea is a cornerstone in the development of modern organic chemistry. While urea was first discovered in urine in the 18th century by scientists like Herman Boerhaave and Hilaire Rouelle, the pivotal moment came in 1828. yarafert.comureaknowhow.comwikipedia.org German chemist Friedrich Wöhler artificially synthesized urea from inorganic starting materials, specifically by treating silver cyanate (B1221674) with ammonium (B1175870) chloride. wikipedia.orglibretexts.org This experiment was groundbreaking as it was the first time an organic compound was synthesized from inorganic precursors, effectively discrediting the long-held theory of "vitalism," which posited that organic compounds could only be produced by living organisms. libretexts.orgscitepress.org Wöhler's synthesis of urea is widely considered to have marked the beginning of modern organic chemistry. nih.gov
Since Wöhler's initial breakthrough, numerous methods for synthesizing urea and its derivatives have been developed. ureaknowhow.com The classical and most traditional approach involves the reaction of amines with phosgene (B1210022) or its safer equivalents, like triphosgene (B27547) and N,N'-carbonyldiimidazole (CDI). nih.gov These reactions typically proceed through an isocyanate intermediate, which then reacts with another amine to form the urea derivative. nih.govaip.org However, due to the high toxicity and hazardous nature of phosgene, significant research has been dedicated to developing safer and more environmentally friendly synthetic routes. nih.gov
Modern synthetic strategies for urea derivatives often focus on avoiding toxic reagents and harsh reaction conditions. mdpi.com These include:
Catalytic Carbonylation: Transition metal-catalyzed reactions, such as those using palladium, can facilitate the carbonylation of amines to form ureas, using carbon monoxide (CO) gas or safer CO surrogates like chloroform. researchgate.net
Rearrangement Reactions: The Hofmann rearrangement of primary amides in the presence of an ammonia (B1221849) source can generate an isocyanate intermediate in situ, which then reacts to form N-substituted ureas. organic-chemistry.org
Direct Synthesis from CO2: Metal-free methods have been developed to synthesize urea derivatives using carbon dioxide as a C1 building block at atmospheric pressure and room temperature. organic-chemistry.org
Hypervalent Iodine Reagents: Novel methods utilize hypervalent iodine reagents, such as PhI(OAc)2, to mediate the coupling of amides and amines under mild, metal-free conditions. mdpi.com
These evolving synthetic strategies reflect a continuous effort to improve the efficiency, safety, and sustainability of producing the diverse array of urea derivatives used in research and industry.
Overview of Contemporary Academic Research Themes for (5-Chloro-2-methoxyphenyl)urea
This compound and its derivatives are subjects of contemporary research primarily within the field of medicinal chemistry, where they serve as building blocks for the synthesis of potential therapeutic agents. The specific substitution pattern of a chloro group at the 5-position and a methoxy (B1213986) group at the 2-position of the phenyl ring provides a unique electronic and steric profile that can be exploited in drug design.
One significant area of research involves the use of this compound in the development of enzyme inhibitors. For example, derivatives of this compound have been investigated as potential myeloperoxidase (MPO) inhibitors. researchgate.net MPO is an enzyme implicated in cardiovascular diseases, and its inhibition is a therapeutic strategy. researchgate.net Additionally, N-substituted derivatives of related sulfonamides containing the 5-chloro-2-methoxyphenyl moiety have been synthesized and evaluated for their antiurease activity. researchgate.net
Another prominent research theme is the incorporation of the this compound scaffold into molecules targeting protein kinases. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of cancer. The development of selective kinase inhibitors is a major focus of modern oncology drug discovery. epo.org Patents and research articles describe the synthesis of various heterocyclic compounds derived from this compound that are designed as potential kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs). epo.org
Furthermore, the compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activities. Research has shown its use in the preparation of compounds with potential applications as potassium channel modulators and in other areas of pharmaceutical interest. ontosight.aiontosight.aigoogle.co.ao The chemical reactivity of the urea functional group allows for further modifications, leading to a diverse library of compounds for biological screening. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVILVJYWBWPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Chemical Transformations
Established and Novel Synthetic Pathways to the Urea (B33335) Moiety
The formation of the urea bond in (5-Chloro-2-methoxyphenyl)urea can be achieved through several established and innovative synthetic routes. These pathways primarily involve carbonylation reactions or direct amination of suitable precursors.
Phosgene (B1210022) and Non-Phosgene Based Carbonylation Approaches
Historically, the synthesis of aryl ureas has heavily relied on the use of phosgene (COCl₂) and its derivatives. mdpi.comnih.gov This method typically involves the reaction of an aromatic amine with phosgene to generate a highly reactive isocyanate intermediate. In the context of this compound, the precursor 5-Chloro-2-methoxyaniline (B1222851) would be reacted with phosgene to form 5-Chloro-2-methoxyphenyl isocyanate. This isocyanate can then be treated with ammonia (B1221849) to yield the target urea.
Due to the extreme toxicity of phosgene gas, safer alternatives have been developed. Triphosgene (B27547), a crystalline solid, is a common substitute that can generate phosgene in situ, mitigating some of the handling risks. mdpi.comnih.gov The reaction of an aryl amine with triphosgene in the presence of a base produces an aryl isocyanate, which can be subsequently reacted with another amine to form an unsymmetrical diaryl urea. mdpi.comasianpubs.org For the synthesis of this compound, the isocyanate generated from 5-Chloro-2-methoxyaniline and triphosgene would be reacted with ammonia.
Non-phosgene approaches offer even safer alternatives by avoiding the generation of phosgene altogether. These methods utilize other carbonyl sources. For instance, 3-substituted 1,4,2-dioxazol-5-ones can serve as isocyanate surrogates. tandfonline.comresearchgate.net Under mild heating in the presence of a non-toxic base like sodium acetate, these compounds decompose to form isocyanates in situ, which then react with amines to produce ureas. tandfonline.com Other non-toxic phosgene substitutes include 1,1'-carbonylbisbenzotriazole and 1,1'-carbonyldiimidazole, which react with an aryl amine to form an intermediate that can then react with a second amine to afford the urea. mdpi.com
Table 1: Comparison of Phosgene and Non-Phosgene Carbonylation Agents
| Reagent | Form | Hazards | Advantages | Disadvantages |
|---|---|---|---|---|
| Phosgene | Gas | Extremely toxic | High reactivity | Difficult to handle, hazardous byproducts |
| Triphosgene | Solid | Toxic (releases phosgene) | Easier to handle than phosgene | Still generates toxic phosgene |
| Dioxazolones | Solid | Generally low toxicity | Phosgene-free, mild conditions | Requires precursor synthesis |
| Carbonyldiimidazole | Solid | Moisture sensitive | Mild and efficient | Can be expensive |
Amination Reactions with 5-Chloro-2-methoxyaniline Precursors
Direct amination strategies provide alternative routes to the urea moiety, starting from the key precursor, 5-Chloro-2-methoxyaniline. chemicalbook.com One straightforward method is the reaction of the aniline (B41778) with an isocyanate source. A practically simple and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water. nih.govsemanticscholar.org This approach avoids the use of hazardous isocyanate reagents directly and can produce N-substituted ureas in good to excellent yields. nih.gov
Another pathway is the direct reaction of 5-Chloro-2-methoxyaniline with urea itself. While this method often requires high temperatures and can lead to mixtures of products, it represents a simple approach using readily available starting materials. The reaction of anilines with excess urea in an organic solvent at elevated temperatures (130-250°C) can produce substituted phenylureas.
The most direct route starting from the pre-formed isocyanate involves the reaction of 5-Chloro-2-methoxyphenyl isocyanate with a nitrogen nucleophile. This isocyanate is a key intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, by reacting it with amines to form ureas.
Catalytic Strategies in Urea Bond Formation
Modern synthetic chemistry has seen the development of powerful catalytic methods for urea synthesis, often offering higher efficiency and atom economy. Palladium-catalyzed reactions are particularly prominent in this area.
One such method is the direct palladium-catalyzed oxidative carbonylation of amines. nih.govacs.org This process involves reacting an amine with carbon monoxide and an oxidant in the presence of a palladium catalyst, such as PdI₂, to form symmetrical or unsymmetrical ureas. nih.gov This approach has been successfully applied to the synthesis of various pharmacologically active ureas. nih.govacs.org For the synthesis of this compound, this would involve the carbonylation of 5-Chloro-2-methoxyaniline in the presence of ammonia.
Another catalytic strategy is the palladium-catalyzed arylation of urea. researchgate.net In this reaction, an aryl halide is coupled with urea in the presence of a palladium catalyst and a suitable ligand, such as Xantphos. researchgate.net This method can be used to produce symmetrical N,N'-diarylureas. While typically used for diarylureas, modifications could potentially be adapted for monosubstituted aryl ureas.
Green Chemistry Principles in the Synthesis of this compound and Derivatives
In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of ureas. These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.
Solvent-Free and Aqueous Medium Reactions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. The synthesis of N-substituted ureas has been successfully demonstrated in aqueous media. A simple, mild, and efficient method involves the reaction of amines with potassium isocyanate in water, without the need for an organic co-solvent. nih.govrsc.org This method not only avoids organic solvents but also allows for easy product isolation, often by simple filtration, with high purity and excellent yields. nih.gov Water as a solvent has been shown to promote higher yields and reaction rates for the formation of N-substituted ureas compared to reactions with organic co-solvents. nih.govrsc.org
Solvent-free reactions represent another significant green chemistry approach. The synthesis of disubstituted ureas from amines and carbon dioxide has been achieved using a basic ionic liquid as a catalyst under solvent-free conditions. researchgate.net This method avoids the use of dehydrating agents and allows for the reuse of the ionic liquid catalyst. researchgate.net Mechanochemical methods, involving grinding of neat reactants, also offer a solvent-free alternative for the synthesis of various organic compounds.
Table 2: Green Synthesis Approaches for Urea Derivatives
| Method | Principle | Reagents/Conditions | Advantages |
|---|---|---|---|
| Aqueous Synthesis | Use of water as solvent | Amine, Potassium Isocyanate, Water | Environmentally benign, simple work-up, high yields nih.gov |
| Solvent-Free Synthesis | Elimination of solvent | Amine, CO₂, Ionic Liquid Catalyst | Reduced waste, catalyst recyclability researchgate.net |
| Microwave-Assisted | Energy efficiency | Various (e.g., Amine, Co₂(CO)₈) | Rapid reaction times, high yields organic-chemistry.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.org This technique has been successfully applied to the synthesis of urea derivatives.
A novel and rapid method for preparing ureas from primary amines involves microwave heating with an in situ generation of isocyanate intermediates from dicobalt octacarbonyl (Co₂(CO)₈). organic-chemistry.org This gas-free carbonylation method can convert amines to their corresponding symmetrical or unsymmetrical ureas in a matter of seconds. organic-chemistry.org
Another microwave-assisted approach describes a one-pot, two-step synthesis of N-monosubstituted ureas. researchgate.net This procedure involves the reaction between potassium cyanate (B1221674) and a wide range of amines in water under microwave irradiation, providing ureas in high yield and purity. researchgate.net The use of microwave irradiation significantly reduces reaction times, making it an attractive method for efficient synthesis. nih.govumanitoba.ca
Derivatization and Functionalization Strategies
The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications can be targeted at the urea nitrogen atoms or the aromatic ring.
The nitrogen atoms of the urea moiety can act as nucleophiles, participating in a variety of chemical transformations. Although specific studies on this compound are not detailed in the provided search results, general principles of urea chemistry suggest that these nitrogens can be alkylated, acylated, or reacted with other electrophiles. For instance, deprotonation of the urea nitrogen would generate a more potent nucleophile, capable of reacting with a range of electrophilic partners. This is exemplified in the reaction of urea anions with benzils to form hydantoins, where the initial step is the rate-determining attack of the urea anion on a carbonyl group. rsc.org
Furthermore, derivatization strategies used for analytical purposes, such as the reaction of urea with reagents to form heterocyclic structures like 2-hydroxypyrimidine, demonstrate the reactivity of the N-C(O)-N backbone. researchgate.net These principles can be extended to synthesize N-functionalized derivatives of this compound.
| Reaction Type | Potential Reagent | Resulting Structure |
|---|---|---|
| Alkylation | Alkyl Halides (e.g., CH₃I) | N-alkylated urea derivative |
| Acylation | Acyl Chlorides (e.g., CH₃COCl) | N-acylated urea derivative |
| Michael Addition | α,β-Unsaturated Carbonyls | N-adduct via conjugate addition |
| Reaction with Aldehydes/Ketones | Formaldehyde | N-hydroxymethyl or bis-urea adduct |
The aromatic ring of this compound is amenable to functionalization through both electrophilic aromatic substitution (EAS) and modern cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS): The reactivity and orientation of incoming electrophiles are governed by the existing methoxy (B1213986) (-OCH₃) and chloro (-Cl) substituents. The methoxy group is a powerful activating, ortho, para-directing group, while the chlorine atom is a deactivating, yet also ortho, para-directing group. wikipedia.org In electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the position of the new substituent will be determined by the interplay of these directing effects. masterorganicchemistry.comlibretexts.org The strong activating effect of the methoxy group will likely direct the incoming electrophile to the positions ortho and para to it.
| Position | Activating/Deactivating Influence | Predicted Reactivity |
|---|---|---|
| C3 | Ortho to -OCH₃, Meta to -Cl | Potentially reactive due to strong activation from -OCH₃ |
| C4 | Meta to -OCH₃, Ortho to -Cl | Less reactive |
| C6 | Ortho to -OCH₃, Meta to -Cl | Potentially reactive, but may have steric hindrance from the urea moiety |
Cross-Coupling Reactions: The chlorine atom on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net By employing reactions such as the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), or Buchwald-Hartwig amination (using amines), the chloro group can be replaced with a wide array of functional groups. nih.govnih.gov This strategy allows for the late-stage functionalization of the molecule, providing access to a broad scope of analogues.
While this compound itself is achiral, chiral derivatives can be synthesized. This can be achieved by introducing a chiral element into the molecule. Although no specific examples for this compound were found, established methods in stereoselective synthesis can be applied. For instance, reacting 5-chloro-2-methoxyaniline with a chiral isocyanate would produce a chiral urea derivative. Alternatively, one of the urea nitrogens could be derivatized with a chiral auxiliary. acs.org Separation of the resulting diastereomers, followed by removal of the auxiliary, could yield enantiomerically pure products. The principles of diastereoselective preparation of chiral sulfinates, which rely on chiral alcohols like menthol as auxiliaries, provide a conceptual framework for how such a synthesis could be designed. acs.org
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for process optimization and the development of new synthetic routes.
The formation of ureas is subject to kinetic and thermodynamic controls. Industrial urea synthesis from ammonia and carbon dioxide is an equilibrium-limited process, with the maximum conversion being highly dependent on temperature and pressure. researchgate.netresearchgate.net Thermodynamic models have been developed to predict the equilibrium state under various industrial conditions. researchgate.net
For the synthesis of substituted ureas like this compound, the reaction mechanism typically involves the nucleophilic attack of an amine (5-chloro-2-methoxyaniline) on an isocyanate or a related carbonyl compound. Kinetic studies on analogous urea reactions can provide insight into the rate-determining steps. For example, in certain base-catalyzed urea formations, the deprotonation of the nitrogen nucleophile can be a key factor influencing the reaction rate. rsc.org Studies on the derivatization of amino acids with urea have shown that reaction rates are significantly influenced by temperature and pH, indicating that the process is thermodynamically catalyzed, with higher temperatures leading to faster conversion. mdpi.com A thorough kinetic analysis of the specific reaction to form this compound would involve monitoring reactant and product concentrations over time under various conditions to determine the rate law, activation energy, and other key kinetic parameters.
| Compound Name |
|---|
| This compound |
| 5-chloro-2-methoxyaniline |
| 2-hydroxypyrimidine |
| N-methylurea |
| 5,5-diphenylhydantoin |
| Menthol |
| Ammonia |
| Carbon dioxide |
Computational Modeling of Transition States and Intermediates
A plausible reaction pathway for the formation of substituted imidazolidin-2-ones from N-aryl-N'-(2,2-dialkoxyethyl)ureas involves a series of steps that have been modeled using computational methods. nih.govnih.govresearchgate.net The initial stage of this proposed mechanism is the formation of an oxonium cation, which then undergoes an intramolecular cyclization to yield a 5-methoxyimidazolidin-2-one intermediate. nih.gov This is followed by the acid-promoted elimination of a methanol molecule, which results in the formation of an iminium cation. This iminium cation is a key intermediate that can then react further. nih.gov
Quantum chemistry calculations, often employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), are instrumental in determining the relative energies of the various intermediates and transition states involved in such reactions. nih.gov For instance, in the acid-catalyzed cyclization of N-(2,2-diethoxyethyl)ureas, calculations have been performed on the key iminium ion intermediates to rationalize the observed regioselectivity of the reaction. nih.govresearchgate.net
The computational analysis of one such model system revealed the relative energies of key intermediates in the proposed reaction mechanism for the formation of regioisomeric imidazolidin-2-ones. nih.gov These calculations demonstrated that the O-protonated oxonium ion is the most stable intermediate, which aligns with the known preference for urea protonation at the oxygen atom. nih.gov The relative stabilities of subsequent iminium cation intermediates and their corresponding transition states for reaction with a nucleophile determine the final product distribution. nih.gov By comparing the energy barriers for the different possible pathways, researchers can predict which regioisomer is more likely to be formed, a prediction that often correlates well with experimental observations. nih.govresearchgate.net
The data derived from these computational models are crucial for understanding the intricacies of the reaction mechanism at a molecular level. The calculated relative energies of intermediates provide a quantitative measure of their stability, offering a theoretical justification for the observed experimental outcomes. nih.gov
| Intermediate | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Iminium Cation B | Intermediate formed after elimination of methanol | 22.6 |
| Imidazoline-2-one C | Isomeric intermediate | 15.4 |
| Iminium Cation D | Isomeric iminium cation | 20.9 |
| O-protonated Ion E | Initial oxonium ion intermediate | 0.0 |
Advanced Spectroscopic Characterization and Solid State Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of (5-Chloro-2-methoxyphenyl)urea in solution. One-dimensional proton (¹H) and carbon-13 (¹³C) NMR provide initial structural information, while multi-dimensional techniques are employed for complete assignment and deeper conformational insights.
Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for assigning the specific proton and carbon signals to their respective atoms within the molecule.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, primarily those separated by two or three bonds (²JHH and ³JHH). For this compound, this technique would show correlations between the adjacent aromatic protons on the methoxyphenyl ring, allowing for their sequential assignment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). youtube.comsdsu.eduwikipedia.org This is the primary method for assigning carbon signals in the aromatic rings by linking them to their already-assigned proton resonances. sdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu This is particularly useful for identifying and assigning quaternary (non-protonated) carbons. For instance, the proton of the N-H group would show an HMBC correlation to the carbonyl carbon (C=O), and the methoxy (B1213986) protons (-OCH₃) would correlate to the C2 carbon of the phenyl ring. youtube.com
The combined data from these experiments allows for the complete and unambiguous assignment of all proton and carbon resonances in the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Carbonyl (C=O) | - | ~155.0 | N-H → C=O |
| Phenyl C1 | - | ~125.0 | H3, H4, N-H → C1 |
| Phenyl C2 | - | ~148.0 | H3, H6, -OCH₃ → C2 |
| Phenyl C3 | ~8.1 | ~122.0 | H4 → C3 |
| Phenyl C4 | ~7.0 | ~120.0 | H3, H6 → C4 |
| Phenyl C5 | - | ~124.0 | H4, H6 → C5 |
| Phenyl C6 | ~6.9 | ~112.0 | H4 → C6 |
| Methoxy (-OCH₃) | ~3.9 | ~56.0 | - |
| Amine (NH) | ~8.5 | - | - |
| Urea (B33335) (NH₂) | ~6.5 | - | - |
The conformation of this compound in solution is influenced by rotation around several key single bonds, primarily the C(sp²)-N bonds of the urea moiety and the N-C(aryl) bond. The planarity of the urea group is generally preferred due to resonance stabilization. acs.org
Studies on similar phenylurea derivatives show that rotation about the C(sp²)-N bond is hindered, with energy barriers typically in the range of 8-10 kcal/mol. nih.govresearchgate.net This restricted rotation can lead to the existence of different conformers. The rotation around the N-C(aryl) bond has a lower energy barrier, generally around 2-5 kcal/mol for phenylureas. nih.govresearchgate.net The presence of the bulky methoxy group at the ortho position can influence the preferred rotational conformation (dihedral angle) between the urea group and the phenyl ring to minimize steric hindrance. Variable-temperature (VT) NMR experiments can be used to study these dynamic processes and quantify the energy barriers between different conformational states. csic.es
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects correlations between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. wikipedia.org This technique is instrumental in probing intermolecular interactions and aggregation in solution. For this compound, NOESY could reveal spatial proximities between protons of adjacent molecules, providing evidence for the formation of dimers or larger aggregates through hydrogen bonding, even in solution. For instance, an intermolecular NOE cross-peak between an N-H proton of one molecule and an aromatic proton of a neighboring molecule would indicate a specific mode of association.
X-ray Diffraction Studies
X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state, including its absolute configuration, conformational preferences, and the nature of its intermolecular interactions. nih.gov
Single crystal X-ray crystallography is the gold standard for determining the precise atomic arrangement of a molecule. nih.gov By analyzing the diffraction pattern of a single crystal, the exact bond lengths, bond angles, and torsion angles can be determined. For this compound, this analysis would confirm the connectivity and provide precise geometric parameters.
The analysis of a closely related compound, 5-chloro-2-methoxy-N-phenylbenzamide, revealed a nearly planar structure. nih.gov In the case of this compound, the key conformational parameters would be the torsion angles defining the orientation of the phenyl ring relative to the urea plane. These solid-state conformations are often the lowest energy forms and are influenced by the efficient packing of molecules within the crystal lattice. nih.gov
Table 2: Representative Crystallographic Data for a Substituted Phenylurea Derivative Note: Data presented is for N-(4-Methoxyphenyl)thiourea as a representative example to illustrate typical crystallographic parameters. researchgate.net
| Parameter | Value |
| Chemical Formula | C₈H₁₀N₂OS |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.7328 (2) |
| b (Å) | 8.3813 (2) |
| c (Å) | 9.0571 (2) |
| α (°) | 63.779 (1) |
| β (°) | 72.413 (1) |
| γ (°) | 83.428 (1) |
| Volume (ų) | 436.96 (2) |
| Z (Molecules/Unit Cell) | 2 |
Urea derivatives are well-known for their ability to form robust hydrogen bonds, acting as both hydrogen bond donors (N-H groups) and acceptors (C=O group). nih.govnih.gov This directional bonding leads to the formation of ordered, self-assembled supramolecular structures in the solid state. nih.gov
Polymorphism and Co-crystallization Research
While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the potential for polymorphic forms can be inferred from the general behavior of urea and its derivatives. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, particularly those capable of forming strong intermolecular interactions like hydrogen bonds.
Research into related compounds shows that urea is a versatile molecule for forming co-crystals with various compounds, especially carboxylic acids. nih.govnih.govacs.org These co-crystals are stabilized by robust hydrogen-bonding motifs. A common and predictable interaction is the acid-amide heterosynthon, where the carboxylic acid group of a co-former molecule forms a hydrogen-bonded ring structure with the amide group of urea. nih.govacs.org Given that this compound possesses the same urea functional group, it is a strong candidate for forming co-crystals with pharmaceutically acceptable co-formers. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, facilitating these stable supramolecular structures. nih.gov The exploration of its co-crystallization landscape could yield novel solid forms with tailored physicochemical properties.
Vibrational Spectroscopy (Infrared and Raman)
Functional Group Identification and Band Assignments
The key functional groups—the urea moiety (-NH-CO-NH-), the substituted phenyl ring, the chloro group (-Cl), and the methoxy group (-OCH₃)—all exhibit characteristic vibrational frequencies. The N-H stretching vibrations are typically observed in the high-wavenumber region, while the carbonyl (C=O) stretch, known as the Amide I band, gives a strong absorption in the 1700-1600 cm⁻¹ region. msu.edu Vibrations of the phenyl ring and the C-N, C-O, and C-Cl bonds appear in the fingerprint region (below 1500 cm⁻¹).
Below is a table of expected vibrational band assignments for this compound based on data from analogous compounds. researchgate.net
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3425 | Medium | Asymmetric N-H Stretching |
| ~3330 | Medium | Symmetric N-H Stretching |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretching |
| ~2950 | Weak | Asymmetric C-H Stretching (in -OCH₃) |
| ~2840 | Weak | Symmetric C-H Stretching (in -OCH₃) |
| ~1650 | Strong | C=O Stretching (Amide I) |
| ~1590 | Strong | N-H Bending (Amide II) + C=C Ring Stretching |
| ~1550 | Medium | C=C Ring Stretching |
| ~1480 | Medium | C-H Bending (in -OCH₃) |
| ~1240 | Strong | Asymmetric C-O-C Stretching |
| ~1150 | Medium | In-plane C-H Bending |
| ~1025 | Medium | Symmetric C-O-C Stretching |
| ~800 | Strong | Out-of-plane C-H Bending |
| ~680 | Medium | C-Cl Stretching |
This table is interactive. Users can sort the columns by clicking on the headers.
Probing Hydrogen Bonding Interactions through Spectroscopic Shifts
The vibrational frequencies of the N-H and C=O groups in this compound are highly sensitive to their environment, particularly to the formation of intermolecular hydrogen bonds. nih.govnih.gov In the solid state or in concentrated solutions, urea derivatives typically form extensive hydrogen-bonding networks.
The N-H stretching frequency is a direct probe of hydrogen bonding. When the N-H group acts as a hydrogen bond donor, the N-H bond weakens and elongates, resulting in a shift of the stretching vibration to a lower frequency (a red shift) compared to the free, non-hydrogen-bonded state. msu.edunih.gov The magnitude of this shift generally correlates with the strength of the hydrogen bond. nih.gov
Similarly, the C=O stretching frequency (Amide I band) is affected. When the carbonyl oxygen acts as a hydrogen bond acceptor, electron density is pulled away from the C=O bond, weakening it. This also leads to a red shift in the absorption frequency. researchgate.net Conversely, the N-H bending vibration (Amide II band) often shifts to a higher wavenumber (a blue shift) upon hydrogen bonding. nih.gov By analyzing these shifts, it is possible to deduce detailed information about the specific hydrogen-bonding patterns present in the solid state or in solution. nih.govmdpi.com
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. For this compound (Molecular Formula: C₈H₉ClN₂O₂), the expected exact mass of the protonated molecular ion [M+H]⁺ is approximately 201.0425 m/z.
While the specific experimental mass spectrum of this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of phenylurea herbicides and other substituted aromatic compounds in techniques like electrospray ionization (ESI) mass spectrometry. nih.govnih.govchemguide.co.uklibretexts.org The fragmentation process involves the cleavage of the weakest bonds in the molecular ion to form smaller, stable fragment ions.
A likely primary fragmentation step is the cleavage of the urea bridge. This can occur on either side of the carbonyl group.
Pathway A: Cleavage of the N-C bond between the carbonyl and the methoxyphenyl ring. This would lead to the formation of the 5-chloro-2-methoxyphenyl isocyanate radical cation or related fragments.
Pathway B: Cleavage of the N-C bond on the other side of the urea. This would generate the 5-chloro-2-methoxyanilinium ion.
Other Fragmentations: Subsequent fragmentations could involve the loss of the methoxy group (as a methyl radical, ·CH₃, or formaldehyde, CH₂O) or the chlorine atom.
A proposed fragmentation table for this compound is presented below.
| m/z (Proposed) | Ion Formula | Description |
| 201.0425 | [C₈H₁₀ClN₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 158.0211 | [C₇H₇ClNO]⁺ | Loss of isocyanic acid (HNCO) |
| 143.0313 | [C₇H₈ClNO]⁺ | 5-Chloro-2-methoxyanilinium ion |
| 127.0364 | [C₇H₈ClO]⁺ | Loss of CH₃ from fragment 158, followed by rearrangement |
| 111.9996 | [C₆H₄Cl]⁺ | Loss of CO and CH₃ from fragment 158 |
This table is interactive. Users can sort the columns by clicking on the headers.
This analysis provides a foundational understanding of how this compound would behave under mass spectrometric conditions, which is crucial for its identification in complex matrices.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular structure and properties of (5-Chloro-2-methoxyphenyl)urea from first principles.
The electronic characteristics of a molecule are crucial in determining its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. nih.gov
For a related, more complex compound containing the (5-chloro-2-methoxyphenyl) moiety, R/S-1[1-(5-chloro-2-methoxyphenyl)ethyl]-3-methyl-3-phenylsulfonylurea, quantum chemical calculations have been performed. researchgate.netresearchgate.net These studies, while on a larger molecule, provide insight into the electronic contribution of the substituted phenylurea portion. The HOMO-LUMO gap is a critical parameter derived from these calculations, indicating the molecule's kinetic stability. researchgate.net
Table 1: Frontier Orbital Energies and Related Parameters (Illustrative) Note: Data for a related sulfonylurea derivative containing the (5-chloro-2-methoxyphenyl) group, calculated using the PM6 method, is provided for context as specific data for this compound was not available in the searched literature. brazilianjournals.com.br
| Parameter | Value (eV) |
| HOMO Energy | -9.623 |
| LUMO Energy | 0.493 |
| HOMO-LUMO Gap (ΔE) | 10.116 |
| Hardness (η) | 5.058 |
| Chemical Potential (μ) | -4.565 |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govchemrxiv.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. For a molecule like this compound, the oxygen of the carbonyl group and the chlorine atom would be expected to be regions of high electron density, while the hydrogen atoms of the urea (B33335) group would be electron-deficient.
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.
Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR and Raman spectra. For substituted phenyl compounds, characteristic vibrational modes can be predicted with good accuracy. For instance, in studies of 5-chloro-2-methylphenyl isocyanates, DFT calculations at the B3LYP/6-311G* level have been used to assign vibrational frequencies, including the C-Cl stretching vibrations which typically appear in the 760-505 cm⁻¹ range. researchgate.net Similar calculations for this compound would allow for a detailed assignment of its vibrational spectrum, including the characteristic C=O stretching of the urea group, N-H stretching and bending modes, and vibrations of the substituted aromatic ring. scielo.org.za
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. ejournal.by These theoretical predictions are valuable for assigning experimental spectra and confirming the molecular structure. For this compound, calculations would predict distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the urea NH protons, with their chemical shifts influenced by the electronic environment created by the chloro and methoxy substituents.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic transition energies and predict the UV-Vis absorption spectrum. scielo.org.za The calculations can identify the specific molecular orbitals involved in the electronic transitions, often corresponding to excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals. ejournal.by
The biological activity and physical properties of flexible molecules like this compound are heavily influenced by their three-dimensional conformation. chemrxiv.org Computational methods can be used to explore the conformational energy landscape, identifying stable low-energy conformers and the energy barriers between them. researchgate.net For substituted phenyl compounds, rotation around single bonds, such as the bond connecting the phenyl ring to the urea nitrogen, leads to different conformers. Studies on related 5-chloro-2-methylphenyl isocyanates have identified cis and trans conformers based on the relative orientation of the isocyanate and methyl groups, with the trans form being slightly more stable. researchgate.net A similar analysis for this compound would involve mapping the potential energy surface as a function of the key dihedral angles to determine the preferred spatial arrangement of the methoxy group and the urea moiety relative to the phenyl ring.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment.
To understand the fundamental principles of how this compound might interact with biological macromolecules, MD simulations can be used to model its binding to a protein active site. These simulations, conducted with a non-clinical focus, can reveal the key interactions that stabilize the protein-ligand complex. Urea derivatives are known to form strong hydrogen bonds with protein backbones and side chains. nih.gov Simulations can track the stability of these hydrogen bonds, as well as other interactions like van der Waals and hydrophobic interactions between the chlorophenyl group and nonpolar residues in a binding pocket. nih.govaps.org The dynamics of the simulation can show how the ligand and protein adapt to each other's presence, providing a detailed view of the binding event over time.
Molecular Docking and Binding Mechanism Investigations (Non-Clinical Focus)
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target receptor. This technique is instrumental in understanding the fundamental principles of molecular recognition.
While specific molecular docking studies for this compound are not extensively detailed in the public domain, general principles derived from studies of related phenylurea compounds can elucidate its potential binding modes. For instance, in studies of phenylurea inhibitors targeting the D1 protein of photosystem II, the urea moiety is often predicted to be crucial for binding. It is anticipated to form key hydrogen bonds with amino acid residues within a binding pocket. The gross orientation often places the urea group towards the binding domain of native ligands, suggesting a competitive interaction mechanism. nih.gov
For this compound, the urea group's oxygen and hydrogen atoms are prime candidates for forming hydrogen bonds. The oxygen can act as a hydrogen bond acceptor, while the N-H groups can serve as hydrogen bond donors. The methoxy group's oxygen atom could also participate as a hydrogen bond acceptor. The aromatic ring and the chlorine atom are likely to engage in hydrophobic and van der Waals interactions, which are critical for stabilizing the ligand within a binding site. Interaction hotspots would likely involve amino acid residues capable of hydrogen bonding, such as serine, and those with aromatic or aliphatic side chains that can participate in hydrophobic interactions. nih.gov
A hypothetical binding mode of this compound could involve the following interactions:
| Interaction Type | Potential Interacting Moiety on this compound | Potential Interacting Residues in a Binding Site |
| Hydrogen Bonding (Donor) | N-H groups of the urea | Aspartate, Glutamate, Serine |
| Hydrogen Bonding (Acceptor) | Carbonyl oxygen of the urea, Methoxy oxygen | Serine, Threonine, Tyrosine, Lysine, Arginine |
| Hydrophobic Interactions | Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., oxygen in carbonyls) |
The stability of a ligand-receptor complex is determined by the sum of various energetic contributions. For phenylurea derivatives, both hydrogen bonding and hydrophobic interactions are significant contributors to the binding energy. Quantum chemistry calculations on phenylurea derivatives have shown that the geometry, pharmacophore features, and electron distribution in the substituents are related to binding activity. researchgate.net
The urea functionality is a key contributor to the binding energy due to its ability to form strong and directional hydrogen bonds. The energetic contribution of a single hydrogen bond can range from 2 to 10 kcal/mol, and the presence of multiple hydrogen bonds involving the urea moiety can significantly stabilize the complex.
Hydrophobic interactions, although individually weaker than hydrogen bonds, can collectively provide a substantial contribution to the binding affinity. The desolvation of the nonpolar phenyl ring and its insertion into a hydrophobic pocket of a receptor is an entropically favorable process. The chlorine substituent can further enhance these interactions through favorable van der Waals contacts and potentially halogen bonding.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Frameworks)
QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular effect.
The development of a robust QSAR model relies on the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For phenylurea derivatives, a variety of descriptors have been shown to be relevant in different contexts.
Table of Potentially Relevant Molecular Descriptors for this compound:
| Descriptor Class | Specific Descriptor Examples | Relevance to Phenylurea Derivatives |
| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Influence electrostatic interactions and reactivity. The distribution of electron density is crucial for hydrogen bonding and other polar interactions. researchgate.net |
| Steric/Topological | Molecular weight, Molar refractivity, Kier & Hall shape indices | Describe the size and shape of the molecule, which are important for fitting into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, which is often a key factor in membrane permeability and binding to hydrophobic pockets. |
| Thermodynamic | Heat of formation, Solvation energy | Provide insights into the stability and solubility of the compound. |
| Quantum Chemical | Mulliken population analysis, Electrostatic potential | Offer a more detailed description of the electronic properties and potential for intermolecular interactions. researchgate.net |
The selection of descriptors is a critical step and is often guided by the specific biological activity being modeled and the diversity of the chemical structures in the dataset.
Once a set of relevant molecular descriptors has been identified, various statistical methods can be used to build a predictive QSAR model. These models can then be used to predict the chemical reactivity and potential biological interactions of this compound and related compounds.
For phenylurea herbicides, QSAR models have been developed to predict their activity. These models often highlight the importance of lipophilicity and electronic parameters. For example, the presence of electron-withdrawing groups on the phenyl ring can influence the hydrogen-bonding ability of the urea moiety and thus affect biological activity.
A hypothetical QSAR equation for a biological activity of a series of phenylurea derivatives might take the following form:
Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molar Refractivity)
In this equation, the coefficients (c1, c2, c3) would be determined by statistical regression analysis of a training set of compounds with known activities. The positive or negative sign of each coefficient would indicate whether an increase in that descriptor's value leads to an increase or decrease in activity.
Such models, once validated, can be used to virtually screen new phenylurea derivatives and prioritize them for synthesis and further testing. This predictive capability is a cornerstone of modern computational chemistry in the exploration of new chemical entities.
Applications in Chemical Biology and Mechanistic Research
Design and Synthesis of Molecular Probes and Research Tools
Molecular probes are essential for dissecting complex biological processes. The development of derivatives of a parent compound to serve as probes is a common strategy in chemical biology. For (5-Chloro-2-methoxyphenyl)urea, this would involve chemical modifications to introduce reporter groups or reactive moieties.
Fluorescent and radiolabeled probes are invaluable tools for visualizing and quantifying the interactions of small molecules with their biological targets in in vitro settings. The synthesis of such derivatives of this compound would typically involve the introduction of a fluorophore or a radioactive isotope.
Fluorescent Probes: A fluorescent derivative could be synthesized by coupling a fluorescent dye to the this compound scaffold. This would allow for the use of techniques like fluorescence polarization, fluorescence resonance energy transfer (FRET), and fluorescence microscopy to study its binding to proteins and other biomolecules.
Radiolabeled Probes: Radiolabeling, for instance with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would enable quantitative binding assays and autoradiography to determine the affinity and localization of the compound in tissues or cellular compartments.
Currently, there are no specific examples in the scientific literature of the synthesis or application of fluorescent or radiolabeled derivatives of this compound.
Affinity-based probes are crucial for identifying the cellular targets of bioactive small molecules. These probes are typically designed to bind to their target and then form a covalent bond, allowing for subsequent purification and identification of the target protein.
The design of an affinity-based probe from this compound would involve incorporating a photoreactive group (like a diazirine or an azide) and a tag for enrichment (such as biotin). Upon binding to its target, the photoreactive group can be activated by UV light to form a covalent linkage. The biotin (B1667282) tag would then allow for the capture of the probe-protein complex on a streptavidin resin.
Despite the utility of this approach, there is no published research detailing the design, synthesis, or use of affinity-based probes derived from this compound for target identification purposes.
Elucidation of Molecular Mechanisms of Biological Interactions
Understanding how a small molecule interacts with its biological target at a molecular level is fundamental to drug discovery and chemical biology. This involves a range of biophysical and structural biology techniques.
Substituted phenylureas are known to inhibit various enzymes, with urease being a notable example. Urease inhibitors have potential applications in agriculture and medicine. Inhibition studies are critical to determine the potency and mechanism of action of a potential inhibitor.
Kinetic studies would be necessary to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ) of this compound against urease. While the broader class of substituted ureas has been studied for urease inhibition, specific and detailed kinetic data for this compound are not available in the current body of scientific literature. nih.gov
Table 1: General Parameters in Enzyme Inhibition Studies
| Parameter | Description |
|---|---|
| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
| Kᵢ | The inhibition constant, which represents the affinity of the inhibitor for the enzyme. |
| Mode of Inhibition | Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive). |
Many bioactive molecules exert their effects by binding to specific receptors. Characterizing these interactions is key to understanding their biological function. Studies have shown that some substituted phenylureas can interact with receptors such as the aryl hydrocarbon (Ah) receptor. nih.govnih.gov
To investigate the receptor binding profile of this compound, a series of binding assays would be required. These could include radioligand binding assays to determine its affinity for a panel of receptors. However, there is currently no publicly available data on the specific receptor binding affinities or ligand-target interplay for this compound.
The most detailed insights into protein-ligand interactions come from high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM). These methods can reveal the precise binding mode of a ligand in the active or allosteric site of a protein, guiding further optimization of the compound. For example, structural studies have been instrumental in understanding how other phenylurea-based compounds target proteins like penicillin-binding protein 4 (PBP4). nih.govnih.govresearchgate.net
To date, no crystal structures or Cryo-EM maps of this compound in complex with a protein target have been deposited in the Protein Data Bank (PDB) or otherwise reported in the scientific literature.
Contributions to Chemical Library Synthesis
The chemical scaffold provided by this compound and its reactive precursor, 5-chloro-2-methoxyphenyl isocyanate, has proven to be a valuable starting point for the generation of diverse chemical libraries. These libraries are instrumental in the exploration of chemical space and the discovery of novel bioactive molecules. The inherent structural features of this compound, including the substituted phenyl ring and the reactive urea (B33335) or isocyanate group, allow for systematic chemical modifications, making it an ideal building block for both combinatorial chemistry and diversity-oriented synthesis.
Scaffold for Combinatorial Chemistry and Diversity-Oriented Synthesis
This compound serves as a versatile scaffold in the fields of combinatorial chemistry and diversity-oriented synthesis (DOS). Its utility lies in the ability to systematically introduce a wide array of chemical functionalities, thereby generating large and structurally diverse libraries of compounds.
In a typical combinatorial approach, the synthesis of novel urea derivatives commences with the reaction of 5-chloro-2-methoxyphenyl isocyanate with a variety of amines. This reaction is generally straightforward and high-yielding, allowing for the rapid generation of a multitude of analogs. For instance, a series of novel urea derivatives were synthesized by reacting 5-chloro-2-methoxyphenyl isocyanate with different amines in the presence of N,N-diisopropylethylamine in dry dichloromethane (B109758) (DCM). The reaction mixture is typically stirred at room temperature, and the resulting urea derivatives are purified by flash column chromatography. This method facilitates the creation of a library where diversity is introduced through the varied amine building blocks.
Furthermore, a "scaffold-hopping" strategy has been employed, starting from a known bioactive compound containing the this compound moiety, to design and synthesize new series of compounds with potentially improved properties. This approach involves modifying the scaffold of a known inhibitor to explore new chemical space while retaining key pharmacophoric features. For example, starting from 1-(1-acetylpiperidin-4-yl)-3-(5-chloro-2-methoxyphenyl)urea, a series of novel polar spirocyclic urea derivatives were designed and synthesized. This highlights the adaptability of the this compound scaffold for generating libraries with significant structural modifications.
The following table summarizes examples of derivatives synthesized using this compound as a scaffold:
| Base Scaffold | Reactant | Derivative |
| 5-chloro-2-methoxyphenyl isocyanate | Corresponding amine | Novel urea derivatives |
| 1-(1-acetylpiperidin-4-yl)-3-(5-chloro-2-methoxyphenyl)urea | - | Polar spirocyclic urea derivatives |
| 5-chloro-2-methoxyphenyl isocyanate | 4-amino-N,N-dimethyl-benzenesulfonamide | 1-(4-(N,N-dimethylsulfamoyl)phenyl)-3-(5-chloro-2-methoxyphenyl)urea |
| 5-chloro-2-methoxyphenyl isocyanate | 1-(2-ethoxy-5-(hydrazinecarbonyl)phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-amine | 1-(5-chloro-2-methoxyphenyl)-3-(1-(2-ethoxy-5-(hydrazinecarbonyl)phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)urea |
Screening Library Development for Research Initiatives
The libraries of compounds derived from this compound have been instrumental in the development of screening libraries for various research initiatives, particularly in the pursuit of novel therapeutic agents. These libraries have been screened against a range of biological targets, leading to the identification of potent inhibitors for several enzymes.
One notable application is in the discovery of soluble epoxide hydrolase (s-EH) inhibitors. A series of novel urea derivatives designed from a this compound-containing lead compound were synthesized and evaluated for their s-EH inhibitory activity. This screening effort led to the identification of several compounds with nanomolar potency. For example, 1-(5-chloro-2-methoxyphenyl)-3-(1-(5-oxaspiro[2.4]heptan-6-yl)piperidin-4-yl)urea was identified as a highly potent inhibitor with an IC50 value of 2.1 nM. Further exploration of polar spirocyclic urea derivatives yielded 1-(5-chloro-2-methoxyphenyl)-3-(1-azaspiro[3.3]heptan-6-yl)urea, which demonstrated an even more potent IC50 of 0.8 nM.
In another research initiative, libraries based on the this compound scaffold have been developed to identify novel antitumor agents. A series of 1,3-disubstituted urea derivatives were synthesized and screened against a panel of human cancer cell lines. This led to the discovery of 1-(4-(N,N-dimethylsulfamoyl)phenyl)-3-(5-chloro-2-methoxyphenyl)urea as a potent derivative with significant activity against A549, HCT116, and MCF-7 cancer cell lines.
Furthermore, a library of urea and thiourea (B124793) derivatives of vardenafil (B611638) analogs was synthesized, incorporating the this compound moiety, and evaluated for phosphodiesterase type 5 (PDE5) inhibitory activity. The screening of this library identified 1-(5-chloro-2-methoxyphenyl)-3-(1-(2-ethoxy-5-(hydrazinecarbonyl)phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)urea as the most potent derivative, with an IC50 value of 0.31 ± 0.03 μM.
The following table presents detailed findings from the screening of libraries derived from this compound:
| Compound | Target | Biological Activity (IC50) | Research Area |
| 1-(5-chloro-2-methoxyphenyl)-3-(1-(5-oxaspiro[2.4]heptan-6-yl)piperidin-4-yl)urea | Soluble epoxide hydrolase (s-EH) | 2.1 nM | s-EH Inhibition |
| 1-(5-chloro-2-methoxyphenyl)-3-(1-azaspiro[3.3]heptan-6-yl)urea | Soluble epoxide hydrolase (s-EH) | 0.8 nM | s-EH Inhibition |
| 1-(4-(N,N-dimethylsulfamoyl)phenyl)-3-(5-chloro-2-methoxyphenyl)urea | VEGFR-2 (predicted) | 1.25 µM (A549), 2.5 µM (HCT116), 5.0 µM (MCF-7) | Antitumor |
| 1-(5-chloro-2-methoxyphenyl)-3-(1-(2-ethoxy-5-(hydrazinecarbonyl)phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)urea | Phosphodiesterase type 5 (PDE5) | 0.31 ± 0.03 μM | PDE5 Inhibition |
Advanced Analytical Method Development and Validation
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the identification of unknown components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying and characterizing impurities and degradation products of (5-Chloro-2-methoxyphenyl)urea, especially at trace levels. lcms.czuu.nl The high sensitivity and selectivity of MS/MS allow for the detection of impurities that may not be visible by UV detection. researchgate.net
Impurity Profiling: During method development, LC-MS/MS can be used to obtain the mass-to-charge ratio (m/z) of unknown peaks in the chromatogram. This information, along with the fragmentation pattern obtained from MS/MS, can be used to elucidate the structures of potential process-related impurities or degradants. mdpi.comresearchgate.netnih.gov
Forced Degradation Studies: this compound would be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines. The resulting mixtures are then analyzed by LC-MS/MS to identify the degradation products. pensoft.net This helps in understanding the degradation pathways and in developing a stability-indicating analytical method.
Example LC-MS/MS System Parameters:
Ionization Source: Electrospray Ionization (ESI), positive and negative modes
Mass Analyzer: Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF)
Scan Mode: Full scan for initial screening, followed by product ion scan for structural elucidation.
Table 3: Potential Degradation Products Identified by LC-MS/MS
| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |
|---|---|---|
| 8.5 | 187.0 | (5-Chloro-2-methoxyphenyl)amine |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. It is the gold standard for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS would be used to identify and quantify volatile organic impurities, such as residual solvents from the manufacturing process. It can also be used to identify volatile degradation products that may not be amenable to LC analysis.
The methodology would involve headspace sampling followed by GC-MS analysis. The mass spectrometer provides definitive identification of the volatile components by comparing their mass spectra to a library of known compounds (e.g., NIST library).
Table 4: Common Residual Solvents Potentially Identified by GC-MS
| Residual Solvent | Retention Time (min) | Target Ions (m/z) |
|---|---|---|
| Methanol | 3.2 | 31, 29 |
| Acetone | 4.5 | 43, 58 |
| Dichloromethane (B109758) | 5.8 | 84, 49, 86 |
Electrochemical Methods for Detection and Characterization
A comprehensive review of scientific literature and chemical databases indicates a notable absence of published research specifically detailing the development and validation of electrochemical methods for the detection and characterization of this compound. While electrochemical techniques are widely applied for the analysis of a broad range of organic compounds, including urea (B33335) derivatives, specific methodologies tailored to this compound have not been documented in available scholarly articles.
Electrochemical methods, such as voltammetry and amperometry, offer several advantages for analytical purposes, including high sensitivity, rapid analysis times, and cost-effective instrumentation. The development of such a method for this compound would typically involve the investigation of its electrochemical behavior, including its oxidation or reduction potential at various electrode surfaces. This would entail systematic studies to optimize parameters such as the type of working electrode, the composition of the supporting electrolyte, and the pH of the medium to achieve a well-defined and reproducible electrochemical signal.
Further research would be necessary to establish the relationship between the measured current and the concentration of this compound, which would form the basis for its quantitative determination. Method validation would then be conducted to assess key analytical performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and selectivity.
Despite the potential utility of electrochemical analysis for this compound, the current body of scientific literature does not provide the specific experimental data or detailed research findings required to populate a comprehensive overview of its electrochemical detection and characterization. Therefore, no data tables summarizing such findings can be presented at this time.
Environmental Fate and Chemical Stability Studies Research Context
Photodegradation Pathways and Kinetics
Photodegradation, or photolysis, is a key abiotic process that can contribute to the breakdown of chemical compounds in the environment, particularly in aqueous systems and on soil surfaces. This process is initiated by the absorption of sunlight, which can lead to the cleavage of chemical bonds.
For phenylurea herbicides, photodegradation in water can be an important dissipation pathway. nih.govchromatographyonline.com Studies on various phenylurea compounds have shown that they are susceptible to photochemical degradation. cambridge.org The kinetics of this process are influenced by factors such as the intensity of solar radiation and the presence of photosensitizing agents in the water, such as nitrates and nitrites. nih.gov
The primary photodegradation pathways for phenylurea herbicides typically involve the modification of the urea (B33335) side chain. nih.gov Common reactions include N-demethylation and N-demethoxylation for N-methoxy-N-methyl substituted ureas, and N-demethylation for N,N-dimethylurea-substituted compounds. nih.gov For (5-Chloro-2-methoxyphenyl)urea, it is plausible that photodegradation would proceed through similar pathways, leading to the formation of various transformation products. The presence of the chlorine atom on the phenyl ring may also influence the rate and pathway of photodegradation.
Table 1: Common Photodegradation Pathways for Phenylurea Herbicides
| Pathway | Description |
| N-Dealkylation | Stepwise removal of alkyl groups from the nitrogen atoms of the urea side chain. |
| Hydroxylation | Introduction of hydroxyl groups onto the aromatic ring. |
| Ring Cleavage | Breakdown of the aromatic ring structure, leading to smaller organic molecules. |
This table is illustrative of general pathways for the phenylurea class and not based on specific data for this compound.
Hydrolysis Mechanisms and Stability in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound in aqueous environments is largely determined by its susceptibility to hydrolysis, which can be influenced by pH and temperature.
Phenylurea herbicides are generally considered to be stable to chemical hydrolysis under moderate temperatures and at a pH range typically found in agricultural soils (pH 4-10). oup.com This suggests that in most environmental scenarios, chemical degradation through hydrolysis is of minor importance compared to microbial degradation. oup.com However, under more extreme alkaline conditions, hydrolysis can become a more significant degradation route. The mechanism in alkaline solutions can involve the formation of a reactive tetrahedral intermediate anion. tandfonline.com
For some phenylurea herbicides, the half-lives for neutral hydrolysis at 25°C have been estimated to be in the range of several years, indicating a high degree of stability in aqueous environments in the absence of microbial activity. tandfonline.com Given its structure, this compound is expected to exhibit similar stability to hydrolysis under neutral environmental conditions.
Table 2: Estimated Hydrolytic Half-Lives of Select Phenylurea Herbicides at 25°C and pH 7
| Compound | Estimated Half-Life (years) |
| Fenuron | 89 |
| Monuron | 66 |
| Diuron | 41 |
| Chloroxuron | 41 |
Source: Data from studies on other phenylurea herbicides. tandfonline.com Specific data for this compound is not available.
Biodegradation in Model Environmental Systems (e.g., soil, water)
Biodegradation by microorganisms is the primary mechanism for the degradation of phenylurea herbicides in soil and water. oup.comnih.gov A diverse range of soil bacteria and fungi have been shown to be capable of degrading these compounds. The rate and extent of biodegradation are influenced by soil type, organic matter content, moisture, temperature, and the presence of adapted microbial populations. nih.gov
The metabolic pathways for the biodegradation of phenylurea herbicides are generally similar and involve initial transformations of the urea side chain. oup.com Common pathways include sequential N-demethylation and N-demethoxylation, followed by hydrolysis of the urea bridge to form the corresponding aniline (B41778) derivative. oup.comoup.com In the case of this compound, this would likely lead to the formation of 5-chloro-2-methoxyaniline (B1222851). These aniline metabolites can then be further degraded by microorganisms. oup.com
Several bacterial strains have been identified that can utilize phenylurea herbicides as a source of carbon and nitrogen. researchgate.netresearchgate.net The presence of such microorganisms in the soil can lead to enhanced biodegradation rates, particularly in soils with a history of herbicide application. nih.gov While some phenylurea herbicides can be persistent, studies have shown that significant mineralization to CO2 can occur in soils with adapted microbial communities. oup.com
Table 3: Key Microbial Genera Involved in Phenylurea Herbicide Biodegradation
| Microbial Genus | Degradation Capability |
| Arthrobacter | Hydrolysis of the urea side chain to form aniline derivatives. nih.gov |
| Sphingomonas | Sequential N-demethylation and mineralization of the phenyl-urea structure. nih.gov |
| Ochrobactrum | Removal of various phenylurea herbicides from aqueous solutions. nih.gov |
| Variovorax | Mineralization of linuron. researchgate.net |
This table represents genera known to degrade other phenylurea herbicides and is not based on specific studies of this compound.
Adsorption and Leaching Behavior in Abiotic Matrices
The mobility of this compound in the environment, particularly its potential to leach into groundwater, is largely governed by its adsorption to soil particles. Adsorption is the process by which a chemical binds to the surface of soil colloids, including organic matter and clay minerals.
For phenylurea herbicides, adsorption to soil is a key process that influences their bioavailability and transport. nih.gov The extent of adsorption is strongly correlated with the organic carbon content of the soil. nih.gov The octanol-water partition coefficient (Kow) of the herbicide, which is a measure of its hydrophobicity, is also a good indicator of its tendency to adsorb to soil. nih.gov Compounds with higher Kow values tend to be more strongly adsorbed.
The adsorption of phenylurea herbicides is generally reversible, and the adsorbed molecules can be desorbed back into the soil solution. This equilibrium between the adsorbed and dissolved phases determines the concentration of the compound available for leaching, uptake by plants, and microbial degradation. The mobility of phenylurea herbicides in soil is generally low to moderate, with compounds having higher adsorption coefficients exhibiting lower mobility. nih.gov Due to the presence of a chlorine atom and a methoxy (B1213986) group, this compound is expected to have a moderate affinity for soil organic matter, which would limit its leaching potential to some extent.
Table 4: Factors Influencing the Adsorption and Leaching of Phenylurea Herbicides in Soil
| Factor | Influence on Adsorption | Influence on Leaching |
| Soil Organic Carbon Content | Higher content leads to increased adsorption. nih.gov | Higher adsorption leads to decreased leaching. |
| Clay Content | Higher content can increase adsorption. | Increased adsorption reduces leaching potential. |
| Soil pH | Can influence the charge of soil surfaces and the herbicide molecule, affecting adsorption. | Changes in adsorption due to pH can alter leaching. |
| Herbicide Kow | Higher Kow values are correlated with stronger adsorption. nih.gov | Stronger adsorption results in lower leaching. |
This table outlines general principles for the phenylurea class of compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-Chloro-2-methoxyphenyl)urea, and how can purity be optimized during synthesis?
- Methodological Answer : A common synthesis involves reacting 5-chloro-2-methoxyaniline with isocyanates or thiourea precursors under controlled conditions. For example, benzenesulfonamide derivatives are synthesized via condensation of benzenesulfonyl chloride with 5-chloro-2-methoxyaniline in aqueous sodium carbonate, followed by recrystallization from methanol (yield ~71%) . Purity optimization includes column chromatography (for intermediates) and slow solvent evaporation to obtain high-quality crystals for structural validation .
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. Key parameters include triclinic crystal systems (e.g., space group P1 with cell dimensions a = 8.2201 Å, b = 8.9395 Å) and hydrogen atom placement via difference Fourier maps. Refinement typically achieves R factors < 0.05 .
Q. What solvents are suitable for solubility testing, and how does this impact biological assay design?
- Methodological Answer : The compound is soluble in DMSO (up to 100 mM) and ethanol (10 mM), making these ideal for in vitro assays. Solubility profiles must be validated via UV-Vis spectroscopy or HPLC before dosing in cell-based studies to avoid precipitation artifacts .
Advanced Research Questions
Q. What are the conflicting reports on the biological targets of this compound derivatives, and how can these be reconciled?
- Methodological Answer : Structurally similar compounds show divergent targets: PQ401 inhibits IGF1R (IC50 = 12 μM) , while analogs like 1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-one modulate Chk1 kinase in DNA repair pathways . To resolve contradictions, perform competitive binding assays (e.g., SPR or ITC) and compare inhibition kinetics across isoforms. Cross-validate using siRNA knockdown models to confirm target specificity .
Q. How can computational modeling predict binding interactions between this compound and kinase targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using Chk1 (PDB: 3PAV) or IGF1R (PDB: 3NW6) crystal structures can identify key interactions, such as hydrogen bonds with methoxy groups or halogen-π interactions with chloro-substituted phenyl rings. MD simulations (>100 ns) assess stability of binding poses, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with activity .
Q. What experimental strategies address discrepancies in reported antiproliferative effects of this compound analogs?
- Methodological Answer : Variability in cancer cell line responses (e.g., MCF-7 vs. renal carcinoma) may arise from differences in metabolic activation or transporter expression. Standardize assays using CLSI guidelines:
- Use matched isogenic cell lines to isolate target effects.
- Quantify intracellular drug accumulation via LC-MS.
- Pair with transcriptomic profiling (RNA-seq) to identify resistance pathways .
Q. How can SHELX-based refinement improve structural resolution in polymorphic forms of this compound?
- Methodological Answer : SHELXL’s restraints (e.g., DFIX, SIMU) manage disorder in flexible methoxy or urea groups. For high-throughput polymorph screening, combine SC-XRD with powder XRD (PXRD) and refine using TOPAS-Academic. Validate thermal motion parameters (Ueq) to distinguish static disorder from dynamic motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
